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molecular formula C10H11NO2 B014739 5,6-Dimethoxyindole CAS No. 14430-23-0

5,6-Dimethoxyindole

Cat. No. B014739
M. Wt: 177.2 g/mol
InChI Key: QODBZRNBPUPLEZ-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of 5,6-dimethoxyindole (2.00 g, 11.29 mmol) in acetic acid (120 mL), sodium cyanoborohydride (2.13 g, 33.86 mmol) was added in portions (slightly exothermic). After stirring at rt for 1 h, DCM was added and the org. layer was washed with sat. NaHCO3-solution and brine. The org. layer was dried (MgSO4), filtered and the solvent was removed under reduced pressure to yield 5,6-dimethoxyindoline as a brown solid, which was stored in the freezer until it was used in step 4. LC-MS conditions B: tR=0.28 min, [M+H]+=180.23.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[NH:8][CH:7]=[CH:6]2.C([BH3-])#N.[Na+].C(Cl)Cl>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[NH:8][CH2:7][CH2:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1OC
Name
Quantity
2.13 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
layer was washed with sat. NaHCO3-solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2CCNC2=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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